3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, also known as BMB-314, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMB-314 belongs to the class of benzothiazole-based compounds, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Antitumor Activity
A study demonstrated the synthesis of novel sulfonamide derivatives, including those related to the structure of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, which showed in vitro antitumor activity. One compound in particular exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Antidiabetic Activity
Another research explored N-(benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic properties in a non-insulin-dependent diabetes mellitus rat model. Several compounds exhibited notable plasma glucose level reduction, with a focus on their potential as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).
Synthesis of β-Substituted-α,β-Unsaturated Amides
Research by Katritzky et al. involved the synthesis of β-substituted-α,β-unsaturated amides, utilizing compounds structurally similar to this compound (Katritzky et al., 1993).
Psychotropic, Anti-inflammatory, and Cytotoxic Activity
A study synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and investigated their psychotropic, anti-inflammatory, and cytotoxic activity in vivo and in vitro. These compounds demonstrated significant sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Antimicrobial Activity
New derivatives of N-(naphthalen-1-yl)propanamide, structurally related to the compound , were synthesized and exhibited notable antimicrobial activities against various bacteria and fungi species (Evren et al., 2020).
Mechanism of Action
The benzenesulfonyl group is a common moiety in medicinal chemistry and is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties .
The propanamide group could potentially be involved in interactions with biological targets, as amide bonds can participate in hydrogen bonding .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-12-6-5-9-14-16(12)19-17(23-14)18-15(20)10-11-24(21,22)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWENCSNZTRYCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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